molecular formula C20H15N3O5 B11686513 2-(1-Naphthyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide

2-(1-Naphthyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide

Cat. No.: B11686513
M. Wt: 377.3 g/mol
InChI Key: GGMQHZGWNUHXRH-SRZZPIQSSA-N
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Description

2-(1-Naphthyl)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide is a complex organic compound that features a naphthalene ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthyl)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide typically involves the condensation of 2-(1-naphthyl)acetohydrazide with 6-nitro-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthyl)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used but generally involve the replacement of the nitro group or modification of the hydrazide moiety.

Scientific Research Applications

2-(1-Naphthyl)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1-Naphthyl)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthyl)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide
  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone

Uniqueness

2-(1-Naphthyl)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide is unique due to its specific combination of a naphthalene ring and a benzodioxole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H15N3O5/c24-20(9-14-6-3-5-13-4-1-2-7-16(13)14)22-21-11-15-8-18-19(28-12-27-18)10-17(15)23(25)26/h1-8,10-11H,9,12H2,(H,22,24)/b21-11+

InChI Key

GGMQHZGWNUHXRH-SRZZPIQSSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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